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molecular formula C22H44AgO2 B1580451 Silver behenate CAS No. 2489-05-6

Silver behenate

Cat. No. B1580451
M. Wt: 448.5 g/mol
InChI Key: KAMAPADCIHYSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04128428

Procedure details

3.4 g of behenic acid was dissolved in 100 ml of benzene at 60° C., and the temperature of this solution was adjusted to 60° C. 100 ml of water was added to the above solution with stirring to form an emulsion. 100 ml of an aqueous solution of silver ammonium complex, which was prepared by adding aqueous to about 80 ml of an aqueous solution containing 1.7 g of silver nitrate, and then adding water to the aqueous solution to make the total volume one liter, was then added to the above emulsion. Crystallites of silver behenate were obtained.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Name
silver behenate

Identifiers

REACTION_CXSMILES
[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].O.[N+]([O-])([O-])=O.[Ag+:30]>C1C=CC=CC=1>[C:1]([O-:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[Ag+:30] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
aqueous solution
Quantity
80 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1.7 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 60° C
CUSTOM
Type
CUSTOM
Details
to form an emulsion
ADDITION
Type
ADDITION
Details
was then added to the above emulsion

Outcomes

Product
[Compound]
Name
aqueous solution
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 100 mL
Name
silver behenate
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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